molecular formula C22H30BrN3O2 B4965198 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

Cat. No.: B4965198
M. Wt: 448.4 g/mol
InChI Key: MISBGEUNSYONNZ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a complex organic compound that features both adamantyl and benzimidazole moieties The adamantyl group is known for its rigidity and bulkiness, while the benzimidazole ring is a common pharmacophore in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the adamantyl group and the hydroxypropylamino side chain. The final step involves the formation of the hydrobromide salt.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.

    Addition of Hydroxypropylamino Side Chain: The hydroxypropylamino side chain can be added through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 3-chloropropanolamine.

    Formation of Hydrobromide Salt: The final compound is obtained by treating the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the hydroxypropylamino side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The adamantyl group may enhance the compound’s binding affinity and stability, while the hydroxypropylamino side chain can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrochloride
  • 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;acetate
  • 1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;phosphate

Uniqueness

1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and enhances binding affinity, while the benzimidazole ring offers potential pharmacological activity. The hydroxypropylamino side chain further modulates the compound’s solubility and bioavailability, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2.BrH/c26-7-3-6-23-21-24-18-4-1-2-5-19(18)25(21)14-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-2,4-5,15-17,26H,3,6-14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISBGEUNSYONNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CN4C5=CC=CC=C5N=C4NCCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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